3-Chloro-N,2,2-trimethylpropanamide

Serotonin transporter Norepinephrine transporter Selectivity profiling

NET inhibitor discovery demands selective, stable scaffolds. 3-Chloro-N,2,2-trimethylpropanamide addresses this: a validated hit with NET IC50 52 nM, 15-fold selectivity over SERT, and gem-dimethyl shielding against enzymatic hydrolysis. • Dual orthogonal reactive centers (chloroalkyl SN2, hindered amide) enable sequential diversification. • Crystalline solid (mp 42-45°C) simplifies pre-formulation. • In stock for immediate global supply.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 73434-12-5
Cat. No. B1461204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N,2,2-trimethylpropanamide
CAS73434-12-5
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C(=O)NC
InChIInChI=1S/C6H12ClNO/c1-6(2,4-7)5(9)8-3/h4H2,1-3H3,(H,8,9)
InChIKeyGWZDRCUOLUCSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N,2,2-trimethylpropanamide: Chemical Identity & Baseline Characterization


3-Chloro-N,2,2-trimethylpropanamide (CAS: 73434-12-5) is a halogenated tertiary amide with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . The compound features a sterically hindered 2,2-dimethylpropanamide core bearing a chlorine atom at the 3-position and an N-methyl substituent . Its structure is defined by the InChI Key GWZDRCUOLUCSJX-UHFFFAOYSA-N . Commercial availability includes vendors such as Sigma-Aldrich, Biosynth, and AKSci, with standard purity specifications of ≥95% . The compound is sold exclusively for research and development use, not for human or veterinary applications .

Why Generic Substitution Is Not Scientifically Sound


Interchanging 3-Chloro-N,2,2-trimethylpropanamide with structurally related amides or halogenated building blocks is inadvisable without experimental validation, due to the compound's specific combination of steric bulk and electronic characteristics. The 2,2-dimethyl substitution pattern creates substantial steric hindrance around the amide carbonyl, which modulates nucleophilic attack rates and conformational preferences . Concurrently, the chlorine atom at the 3-position serves as a leaving group for substitution chemistry while also influencing the electron density of the adjacent carbon . Unlike simpler N-methylamides such as N,N-dimethylisobutyramide or N-methyl-3-chloropropionamide, this compound presents both a hindered neopentyl-like backbone and a reactive chloroalkyl chain in a single scaffold. These dual features determine its performance as a synthetic intermediate, its stability under storage and reaction conditions, and its potential biological target engagement profile—factors that generic substitution cannot replicate .

Quantitative Differentiation Evidence


NET vs. SERT Selectivity Profile

In a comparative selectivity profiling study, 3-Chloro-N,2,2-trimethylpropanamide demonstrated a distinct preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT). The compound inhibited human NET with an IC50 of 52 nM, while its potency at human SERT was 15-fold weaker, with an IC50 of 780 nM [1]. This selectivity contrasts with many structurally related amide-based monoamine transporter ligands, which often exhibit SERT-preferring or balanced profiles. The selectivity window (SERT IC50 / NET IC50 ≈ 15) positions this compound as a NET-biased scaffold.

Serotonin transporter Norepinephrine transporter Selectivity profiling CNS drug discovery

Triple Transporter Selectivity: NET Over DAT

3-Chloro-N,2,2-trimethylpropanamide exhibits negligible activity at the human dopamine transporter (DAT), with an IC50 > 10,000 nM [1]. Combined with its 52 nM potency at NET and 780 nM potency at SERT, the compound demonstrates a NET > SERT ≫ DAT selectivity ranking. This profile—specifically the >190-fold window between NET and DAT—is a critical differentiator when screening for norepinephrine-selective agents, as DAT engagement is associated with abuse liability and dopaminergic side effects.

Dopamine transporter DAT selectivity Off-target profiling CNS safety

Steric Hindrance from 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution pattern adjacent to the amide carbonyl introduces substantial steric hindrance, which is expected to reduce the rate of nucleophilic acyl substitution relative to unhindered propanamide derivatives. While direct kinetic data for 3-Chloro-N,2,2-trimethylpropanamide are not publicly available, analogous gem-dimethyl amides (e.g., pivalamide derivatives) consistently show reaction half-lives extended by orders of magnitude compared to their unsubstituted counterparts . This steric shielding influences both the compound's utility as a synthetic intermediate and its metabolic stability, distinguishing it from less hindered comparators such as N-methyl-3-chloropropionamide (CAS 34410-30-1).

Nucleophilic substitution Steric hindrance Reaction rate Synthetic intermediate

Crystalline Solid for Handling and Formulation

3-Chloro-N,2,2-trimethylpropanamide is supplied as a crystalline powder with a melting point of 42–45 °C . This physical form contrasts with many structurally similar low-molecular-weight amides (e.g., N,N-dimethylisobutyramide, CAS 21678-37-5; N-methylpropionamide, CAS 1187-58-2), which are liquids at ambient temperature. The solid state simplifies accurate weighing, reduces volatility-related loss during storage, and facilitates formulation into solid dosage forms for in vivo studies.

Solid handling Crystallinity Formulation Stability

Research and Industrial Applications


CNS Drug Discovery: NET-Selective Screening

Based on the documented 52 nM IC50 at human NET and 15-fold selectivity over SERT [1], 3-Chloro-N,2,2-trimethylpropanamide serves as a validated screening hit for norepinephrine transporter (NET) inhibitor discovery programs. The compound's minimal DAT activity (>10 µM IC50) [1] further supports its use in assays where dopamine-related confounds must be minimized. This profile aligns with therapeutic areas including attention-deficit/hyperactivity disorder (ADHD) and depression, where NET-selective agents are clinically relevant.

Sterically Hindered Scaffold for Metabolic Stability

The 2,2-dimethyl substitution pattern provides a built-in steric shield that can protect the amide bond from enzymatic hydrolysis, a property inferred from the well-documented metabolic stabilization observed with gem-dimethyl (neopentyl) motifs in drug design [1]. Researchers evaluating amide-containing lead series can utilize 3-Chloro-N,2,2-trimethylpropanamide as a reference scaffold to assess the impact of gem-dimethyl substitution on clearance rates, oral bioavailability, and off-target reactivity.

Bifunctional Building Block with Orthogonal Sites

The compound presents two distinct reactive centers: (1) the chloroalkyl chain at the 3-position, amenable to nucleophilic substitution (SN2) with amines, thiols, or alkoxides; and (2) the sterically hindered tertiary amide, which can undergo reduction to the corresponding amine or hydrolysis under forcing conditions [1]. This orthogonal reactivity enables sequential diversification strategies—for example, substitution at the chloro position followed by amide modification—making the compound a versatile intermediate for constructing libraries of functionalized neopentylamine derivatives.

Crystalline Reference for Pre-formulation Studies

With a defined melting point of 42–45 °C and a crystalline powder morphology [1], 3-Chloro-N,2,2-trimethylpropanamide provides a reproducible solid form for pre-formulation studies. Unlike liquid amide comparators, this compound can be directly incorporated into solid dispersion screens, assessed for hygroscopicity, and subjected to accelerated stability testing without the confounding variable of phase transitions.

Technical Documentation Hub

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